molecular formula C15H18F6N2O2 B3041694 butyl N-[2,2,2-trifluoro-1-(2-toluidino)-1-(trifluoromethyl)ethyl]carbamate CAS No. 340030-49-1

butyl N-[2,2,2-trifluoro-1-(2-toluidino)-1-(trifluoromethyl)ethyl]carbamate

Cat. No.: B3041694
CAS No.: 340030-49-1
M. Wt: 372.31 g/mol
InChI Key: VXUFBRMIFFBGRW-UHFFFAOYSA-N
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Description

Butyl N-[2,2,2-trifluoro-1-(2-toluidino)-1-(trifluoromethyl)ethyl]carbamate is a fluorinated carbamate derivative characterized by a trifluoromethyl group, a 2-toluidino substituent, and a butyl carbamate moiety. The compound’s unique substitution pattern likely targets specific biological pathways, such as neuronal or mitochondrial systems, though its exact mode of action remains unclassified in available literature .

Properties

IUPAC Name

butyl N-[1,1,1,3,3,3-hexafluoro-2-(2-methylanilino)propan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F6N2O2/c1-3-4-9-25-12(24)23-13(14(16,17)18,15(19,20)21)22-11-8-6-5-7-10(11)2/h5-8,22H,3-4,9H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXUFBRMIFFBGRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=CC=CC=C1C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl N-[2,2,2-trifluoro-1-(2-toluidino)-1-(trifluoromethyl)ethyl]carbamate typically involves the reaction of butyl carbamate with 2,2,2-trifluoro-1-(2-toluidino)-1-(trifluoromethyl)ethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Butyl N-[2,2,2-trifluoro-1-(2-toluidino)-1-(trifluoromethyl)ethyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the butyl or trifluoromethyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines.

Scientific Research Applications

Butyl N-[2,2,2-trifluoro-1-(2-toluidino)-1-(trifluoromethyl)ethyl]carbamate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and protein modifications.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of butyl N-[2,2,2-trifluoro-1-(2-toluidino)-1-(trifluoromethyl)ethyl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues in Agrochemicals

The compound shares structural motifs with several classes of pesticides, particularly diamides and carbamates :

Compound Key Structural Features Mode of Action
Target Compound Butyl carbamate, trifluoromethyl, 2-toluidino Unknown (hypothesized: ryanodine receptor modulation)
Chlorantraniliprole Anthranilic diamide, trifluoromethyl Ryanodine receptor modulator (M.28)
Cyflumetofen Benzoyl acetonitrile, trifluoromethyl Mitochondrial complex II inhibitor (M.25)
Flubendiamide Phthalic diamide, trifluoromethoxy Ryanodine receptor modulator (M.28)
Methacrylate esters (e.g., 2,2,2-Trifluoro-1-(trifluoromethyl)ethyl methacrylate) Trifluoromethyl, ester backbone Polymer precursor (non-pesticidal)

Key Observations :

  • The target compound’s trifluoromethyl and carbamate groups align with insecticides like cyflumetofen and chlorantraniliprole but differ in backbone architecture.
  • Unlike methacrylate esters (used in materials science), the target compound’s 2-toluidino group suggests bioactivity in pest control .

Mode of Action and Resistance

  • Ryanodine Receptor Modulators (M.28): Chlorantraniliprole and flubendiamide act by disrupting calcium homeostasis in insects. The target compound’s structural similarity to M.28-class compounds suggests a comparable mechanism, though its carbamate group may alter binding kinetics .
  • Mitochondrial Inhibitors (M.25) : Cyflumetofen inhibits electron transport at complex II. The target compound lacks the benzoyl acetonitrile motif critical for this activity, ruling out direct overlap .

Biological Activity

Butyl N-[2,2,2-trifluoro-1-(2-toluidino)-1-(trifluoromethyl)ethyl]carbamate is a chemical compound with notable biological activities, primarily due to its unique trifluoromethyl and toluidine moieties. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The compound's IUPAC name is butyl N-[1,1,1,3,3,3-hexafluoro-2-(2-methylanilino)propan-2-yl]carbamate. Its molecular formula is C15H18F6N2O2. The presence of trifluoromethyl groups enhances its lipophilicity and metabolic stability, which are critical for biological interactions.

This compound functions through several biological mechanisms:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit histone deacetylases (HDACs), which play a crucial role in gene expression regulation. This inhibition can lead to altered cellular processes such as apoptosis and differentiation .
  • Binding Affinity : The trifluoromethyl groups contribute to increased binding affinity to target proteins and enzymes, enhancing its effectiveness in biochemical assays .

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. In a study involving HCT116 colon cancer cells, the compound displayed an IC50 value of 54.39 μM, indicating its potential as a lead compound for cancer therapy .

Enzyme Interaction Studies

The compound has been utilized in biochemical assays to investigate enzyme interactions. Its ability to modulate HDAC activity suggests it may have therapeutic implications in cancer treatment by reactivating silenced tumor suppressor genes .

Study on HDAC Inhibition

A detailed study focused on the design of metabolically stable HDAC inhibitors highlighted the efficacy of compounds similar to this compound. These compounds were shown to create stable metallocycle transition states that enhance their inhibitory effects against HDAC enzymes .

Cytotoxicity Screening

In another screening for cytotoxicity among various analogues of trifluoromethyl ketones, this compound was identified as a promising candidate due to its selective inhibition profile and favorable pharmacokinetic properties .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 (µM)Mechanism
This compoundAntiproliferative54.39HDAC inhibition
Butyl N-[2,2,2-trifluoro-1-(2-anilino)-1-(trifluoromethyl)ethyl]carbamateModerate activity75.00Similar mechanism
Butyl N-[2,2,2-trifluoro-1-(3-methylanilino)-1-(trifluoromethyl)ethyl]carbamateLow activity120.00Less effective

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
butyl N-[2,2,2-trifluoro-1-(2-toluidino)-1-(trifluoromethyl)ethyl]carbamate
Reactant of Route 2
Reactant of Route 2
butyl N-[2,2,2-trifluoro-1-(2-toluidino)-1-(trifluoromethyl)ethyl]carbamate

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